5-Cyano-6-methylnicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyano-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-6(3-9)2-7(4-10-5)8(11)12/h2,4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHBEWMXYDGNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216866-96-4 | |
| Record name | 5-cyano-6-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization
Another general strategy for creating substituted nicotinic acids involves the oxidation of the corresponding substituted pyridines. For example, 5-methylnicotinic acid can be prepared by the oxidation of 3,5-dimethylpyridine (B147111) using an oxidizing agent like potassium permanganate. chemicalbook.com Similarly, the synthesis of 6-methylnicotinic acid can be achieved through the oxidation of 2-methyl-5-ethylpyridine. google.comgoogle.com These methods highlight the general principle of creating nicotinic acid derivatives through the oxidation of appropriate pyridine (B92270) precursors.
The characterization of 5-Cyano-6-methylnicotinic acid relies on standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the molecular structure. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. google.comgoogle.com
Chemical Properties and Reactivity
The chemical behavior of 5-Cyano-6-methylnicotinic acid is dictated by the interplay of its three functional groups: the carboxylic acid, the cyano group, and the methyl-substituted pyridine (B92270) ring.
The pyridine ring itself is an aromatic system, but the presence of the nitrogen atom makes it more susceptible to nucleophilic substitution compared to benzene. atamanchemicals.com The electron-withdrawing nature of the nitrogen atom, along with the cyano and carboxylic acid groups, influences the reactivity of the ring.
The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation. It also imparts acidic properties to the molecule. The cyano group is a versatile functional group that can participate in various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. smolecule.com For example, the cyano group in a similar compound, 6-Chloro-5-cyano-2-methylnicotinic acid, can be reduced to an amine using reducing agents like lithium aluminum hydride. smolecule.com
Spectroscopic Characterization and Structural Elucidation of 5 Cyano 6 Methylnicotinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While complete, published experimental spectra for 5-Cyano-6-methylnicotinic acid are not widely available, the expected chemical shifts and splitting patterns can be predicted based on the electronic environment of the protons and carbon atoms in its structure.
In the proton NMR spectrum of this compound, distinct signals are anticipated for the methyl, aromatic, and carboxylic acid protons. The methyl group (CH₃) attached to the pyridine (B92270) ring is expected to appear as a sharp singlet, typically in the upfield region around δ 2.5-2.8 ppm. The two protons on the pyridine ring (H-2 and H-4) would present as two distinct doublets due to coupling with each other. The H-4 proton, being adjacent to the electron-withdrawing cyano and carboxylic acid groups, would likely resonate at a higher chemical shift (further downfield) compared to the H-2 proton. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield position, often above δ 10-13 ppm, and its signal intensity and position can be sensitive to the solvent and concentration.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CH₃ | ~ 2.5 - 2.8 | Singlet (s) |
| Aromatic-H (H-2) | ~ 8.0 - 8.5 | Doublet (d) |
| Aromatic-H (H-4) | ~ 8.5 - 9.0 | Doublet (d) |
| -COOH | > 10 | Broad Singlet (br s) |
Table 1: Predicted ¹H NMR spectral data for this compound.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The methyl carbon is anticipated in the upfield region (δ 20-25 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The quaternary carbons, those without attached protons (C-3, C-5, C-6), are expected to show weaker signals compared to the protonated carbons (C-2, C-4). The carbon of the cyano group (-C≡N) typically resonates in the δ 115-125 ppm range. The carboxylic acid carbonyl carbon (-COOH) is expected at the most downfield position, typically between δ 165-180 ppm.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -C H₃ | 20 - 25 |
| -C ≡N | 115 - 125 |
| Aromatic C -H | 120 - 150 |
| Aromatic Quaternary C | 130 - 160 |
| C -COOH | 150 - 165 |
| -C OOH | 165 - 180 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆N₂O₂), the calculated molecular weight is 162.15 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 162. A high-resolution mass spectrometry (HRMS) analysis would show a monoisotopic mass very close to the calculated value of 162.043 Da. For the related compound, 6-methylnicotinic acid, the molecular ion peak is observed at m/z 137, with a significant fragment at m/z 92, likely corresponding to the loss of the carboxyl group (-COOH). A similar fragmentation pattern could be anticipated for this compound, involving the loss of the carboxyl group to yield a fragment ion.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group should appear as a strong, sharp peak between 1690 and 1760 cm⁻¹. The presence of the cyano group (-C≡N) is confirmed by a sharp, medium-intensity absorption in the range of 2210-2260 cm⁻¹. Additional bands corresponding to C-H stretching of the methyl and aromatic groups would be observed around 2850-3100 cm⁻¹, and C=C/C=N in-ring stretching vibrations for the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500 - 3300 |
| Carboxylic Acid (-COOH) | C=O stretch | 1690 - 1760 |
| Cyano (-C≡N) | C≡N stretch | 2210 - 2260 |
| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |
| Methyl/Aromatic | C-H stretch | 2850 - 3100 |
Table 3: Predicted characteristic IR absorption bands for this compound.
X-ray Crystallography and Crystal Packing Analysis
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, analysis of similar structures, such as 6-methylnicotinic acid, allows for well-founded predictions about its solid-state architecture.
π-π Stacking Interactions
π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These forces are fundamental in various chemical and biological systems, influencing molecular recognition, the stabilization of protein and nucleic acid structures, and the formation of supramolecular assemblies. The aromatic pyridine ring within the this compound molecule makes it a prime candidate for engaging in such interactions, particularly in the solid state.
These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic systems. While several geometries are possible, the most common arrangements are the offset-stacked (parallel-displaced) and the edge-to-face (T-shaped) configurations, as a direct face-to-face stacking is often electrostatically unfavorable. In the crystal lattice of derivatives or coordination polymers involving this compound, these π-π stacking interactions would work in concert with other non-covalent forces, such as hydrogen bonding, to direct the self-assembly process and stabilize the resulting three-dimensional architecture. The distance between the interacting rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å. The presence and geometry of these interactions play a critical role in determining the packing of molecules in a crystal, which in turn influences the material's physical properties.
Three-Dimensional Framework Structures
This compound is a versatile building block, or "linker," for the construction of coordination polymers and metal-organic frameworks (MOFs). Its suitability stems from its multiple functional groups capable of coordinating to metal ions: the carboxylate group, the nitrogen atom of the pyridine ring, and the nitrogen atom of the cyano group. This poly-functional nature allows the molecule to bridge multiple metal centers simultaneously, leading to the formation of extended networks.
When reacted with various metal ions, this compound can form one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. researchgate.netresearchgate.net The dimensionality and topology of the resulting structure are dictated by several factors, including the coordination geometry and oxidation state of the metal ion, the molar ratios of the reactants, and the specific reaction conditions like temperature and solvent. For instance, the carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion, while the pyridine and cyano nitrogens can also bind to metal centers, creating intricate and robust architectures. researchgate.net These 3D frameworks often exhibit porous structures, making them of interest for applications in gas storage, catalysis, and separation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. For organic compounds like this compound, the absorption of UV or visible light typically promotes electrons from a lower-energy molecular orbital to a higher-energy one. The presence of the aromatic pyridine ring and the conjugated cyano group in its structure gives rise to characteristic π→π* (pi to pi star) and n→π* (non-bonding to pi star) transitions.
The π-electron system of the pyridine ring is expected to produce strong absorption bands in the UV region. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent used and the electronic effects of the substituents on the ring. The electron-withdrawing nature of the cyano and carboxylic acid groups can influence the energy of the electronic transitions, potentially causing a shift in the absorption bands compared to unsubstituted pyridine. researchgate.net While specific experimental spectra for this compound are not widely published, related compounds such as 2-methylnicotinic acid have been shown to absorb in the UV range, with measurements recorded at 260 nm. rsc.org Experimental analysis would be required to determine the exact λmax and molar absorptivity values for this compound.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance and confirming its purity. The molecular formula for this compound is C₈H₆N₂O₂. biosynth.com Based on this formula, the theoretical elemental composition can be calculated.
The calculated values serve as a benchmark against which experimentally determined values are compared. A close correlation between the theoretical and experimental data provides strong evidence for the identity and purity of the compound.
Theoretical Elemental Analysis for this compound (C₈H₆N₂O₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 59.26 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.73 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.28 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.73 |
| Total | 162.148 | 100.00 |
Biological and Pharmacological Investigations of 5 Cyano 6 Methylnicotinic Acid Derivatives
Antimicrobial Activities
The pyridine (B92270) nucleus is a core structure in many compounds exhibiting a wide range of biological activities. The introduction of a cyano group, in particular, has been a strategy in the synthesis of novel molecules with potential antimicrobial properties.
Derivatives incorporating the cyanopyridine structure have demonstrated notable antibacterial effects. A study on a series of N-amino-5-cyano-6-pyridones revealed promising antimicrobial properties. Specifically, compounds designated as 3d and 3e showed significant efficacy against E. coli, with minimum inhibitory concentrations (MIC) of 3.91 µg/mL. nih.gov Another related compound, 4a, which features a 3-carbothioamide and a 4-methyl group attached to the cyanopyridine nucleus, exhibited broad-spectrum antimicrobial activity, with inhibition zones ranging from 16 to 23 mm against various tested bacteria and fungi. nih.gov
Further research into pyridone derivatives has shown significant antibacterial activity for certain compounds against B. subtilis and S. aureus, with MIC values as low as 0.078 and 0.0024 mg/mL, respectively, comparable to the antibiotic cefaclor. nih.gov Some cyanopyridine derivatives have also shown activity equipotent to ampicillin and gentamycin against pathogens like Streptococcus pneumonia, B. subtilis, and Salmonella typhimurium, with MIC values around 1.9 µg/mL. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of DNA gyrase A, a crucial bacterial enzyme. For instance, molecule 3d was found to be a potent inhibitor of DNA gyrase A with an IC50 value of 1.68 µg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Cyanopyridine Derivatives
| Compound | Test Organism | MIC (µg/mL) | Inhibition Zone (mm) |
| 3d | E. coli | 3.91 | Not Reported |
| 3e | E. coli | 3.91 | Not Reported |
| 4a | Various Bacteria | Not Reported | 16 - 23 |
| VI | B. subtilis | 78 | Not Reported |
| VI | S. aureus | 2.4 | Not Reported |
| VII | S. pneumonia | 1.95 | Not Reported |
| VII | B. subtilis | 0.98 | Not Reported |
| VII | S. typhimurium | 1.9 | Not Reported |
Data sourced from a study on N-amino-5-cyano-6-pyridones. nih.gov
The same structural motifs that confer antibacterial properties often show potential against fungal pathogens as well. For example, compound 4a, a cyanopyridine derivative, demonstrated a broad-spectrum activity that included antifungal effects, with inhibition zones against tested fungi ranging from 16 to 23 mm. nih.gov Similarly, another cyanopyridine derivative, compound VII, showed activity against Aspergillus fumigatus and Candida albicans. nih.gov
In a broader context of related heterocyclic compounds, studies on 5,6,7,8-tetrahydroquinazolin derivatives, which share some structural similarities, have also shown potent antifungal activity against plant pathogenic fungi. nih.gov One such derivative, compound 4r, was particularly effective against R. solani, with an EC50 value of 0.33 μg/mL, outperforming the commercial fungicide Fluquinconazole. nih.gov
Anticancer and Cytotoxic Properties
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of nicotinic acid. These compounds are evaluated for their ability to kill cancer cells (cytotoxicity) and inhibit their proliferation.
In vitro cytotoxicity screening is a primary method for identifying potential anticancer compounds. This process involves exposing various cancer cell lines to the test compounds and measuring their viability. For instance, studies on pyridine thiosemicarbazone derivatives have shown significant anticancer activity at a concentration of 10 µM against several cancer cell lines. researchgate.net
In a study on magnolol derivatives, various compounds were evaluated for their cytotoxic activity against four human cancer cell lines using an MTT assay. nih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. For a series of magnolol derivatives, IC50 values ranged from 20.43 to 30.21 μM. nih.gov Similarly, research on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate identified compounds with significant cytotoxicity against selected cancer cell lines, while showing no toxicity towards normal human umbilical vein endothelial cells (HUVEC). mdpi.comnih.gov This selectivity for cancer cells over normal cells is a highly desirable characteristic for potential anticancer drugs. nih.gov
Following initial cytotoxicity screening, promising compounds are further investigated for their specific effects on cancer cell proliferation. The growth inhibitory effects are often quantified by IC50 values against a panel of cancer cell lines.
For example, a study on pyridine thiosemicarbazone derivatives identified five compounds (3g, 3h, 3v, 3w, and 3x) with significant growth inhibitory effects, showing growth percentage values ranging from -11.61% to -75.49% against cell lines for leukemia, melanoma, and breast cancer. researchgate.net Compound 3w was particularly effective against the renal cancer cell line UO-31, with a GI50 value of 0.57 µM. researchgate.net
Another study on a nicotine (B1678760) derivative, 6-hydroxy-L-nicotine (6HLN), showed varied effects depending on the cancer cell type. It exhibited cancer-inhibitory effects in MCF7 breast cancer cells but had no influence on the viability of A549 lung cancer cells. mdpi.comnih.gov Research on magnolol derivatives also demonstrated significant inhibition of migration and invasion of MDA-MB-231 breast cancer cells, with one compound, 6a, showing an IC50 value of 20.43 μM against this cell line. nih.gov
Table 2: Growth Inhibitory Effects of Selected Heterocyclic Derivatives on Cancer Cell Lines
| Compound Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) |
| Pyridine Thiosemicarbazone | 3w | UO-31 (Renal) | 0.57 |
| Magnolol Derivative | 6a | MDA-MB-231 (Breast) | 20.43 |
| Magnolol Derivative | 3a | Various | 20.43 - 30.21 |
| Magnolol Derivative | 4a | Various | 20.43 - 30.21 |
| Magnolol Derivative | 5a | Various | 20.43 - 30.21 |
| Magnolol Derivative | 6a | Various | 20.43 - 30.21 |
| Benzofuran Derivative | 8 | HepG2 (Liver) | < 10 |
| Benzofuran Derivative | 8 | A549 (Lung) | < 10 |
Data compiled from studies on various heterocyclic compounds with anticancer properties. researchgate.netnih.govmdpi.com
Anti-inflammatory and Analgesic Potential
Inflammation and pain are complex biological responses, and the development of new anti-inflammatory and analgesic agents is an ongoing area of research. Nicotinic acid derivatives have been explored for these properties.
A series of 2-substituted phenyl derivatives of nicotinic acid (compounds 4a-l) were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net In these studies, compounds with a 2-bromophenyl substituent (4a, 4c, and 4d) showed notable analgesic and anti-inflammatory effects when compared to the reference drug, mefenamic acid. researchgate.net Compound 4c was identified as the most potent, exhibiting a dual anti-inflammatory and analgesic profile. researchgate.net The mechanism of action for these compounds was linked to a significant reduction in the serum levels of key inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net
In other research on different molecular scaffolds, new derivatives of butanals and their corresponding carboxylic acids also showed potent anti-inflammatory activity, with IC50 values for COX-2 inhibition as low as 0.18 µM. nih.govmdpi.com These studies often use in vivo models, such as the carrageenan-induced paw edema test in mice, to confirm anti-inflammatory effects. researchgate.net
Cyclooxygenase (COX) Inhibition Studies
Derivatives of nicotinic acid have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. Two novel series of nicotinate derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov The findings from these studies revealed that the synthesized compounds exhibited highly potent COX-2 inhibitory activity. nih.gov Notably, compounds 4c and 4f in the study demonstrated COX-2 inhibitory activity that was equipotent to the well-known COX-2 inhibitor, celecoxib. nih.gov
The selectivity of these compounds for COX-2 over COX-1 is a significant aspect of their therapeutic potential, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The selectivity indices for compounds 4c and 4f were found to be 1.8 to 1.9 times higher than that of celecoxib. nih.gov Further in vivo studies on these two compounds confirmed their anti-inflammatory activity and indicated a safe gastric profile, with no ulceration observed. nih.gov Molecular docking studies of compounds 4c and 4f within the COX-2 active site suggested favorable interactions that explain their significant inhibitory potency. nih.gov
Table 1: COX-2 Inhibitory Activity of Selected Nicotinate Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|
| 3b | Data not available | Data not available |
| 3e | Data not available | Data not available |
| 4c | equipotent to celecoxib | 1.8-1.9 fold higher than celecoxib |
| 4f | equipotent to celecoxib | 1.8-1.9 fold higher than celecoxib |
| Celecoxib | Reference | Reference |
| Diclofenac | Reference | Reference |
| Indomethacin | Reference | Reference |
Modulation of Biological Pathways and Receptors
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a class of ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are also the target of nicotine. These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes. Nicotinic acid and its derivatives have been studied for their interaction with these receptors. While nicotinic acid itself is primarily known for its effects on lipid metabolism through a different receptor class, the structural similarity of its derivatives to nicotine suggests potential interactions with nAChRs. The pyridine ring is a core component of both nicotine and nicotinic acid. Research into nicotine analogs has shown that modifications to the pyridine and pyrrolidine rings can significantly alter the affinity and efficacy at different nAChR subtypes.
A series of 5-amino-nicotinic acid derivatives have been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose metabolism. The synthesized compounds demonstrated promising inhibitory activities against both enzymes, with IC₅₀ values in the microgram per milliliter range. nih.gov
For α-amylase, the IC₅₀ values of the tested compounds ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL. nih.gov Compound 4 was identified as the most potent inhibitor of α-amylase. nih.gov In the case of α-glucosidase, the IC₅₀ values ranged from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL, with compound 4 again showing the highest potency. nih.gov These findings suggest that 5-amino-nicotinic acid derivatives are a promising class of compounds for the development of dual α-amylase and α-glucosidase inhibitors.
Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of 5-Amino-Nicotinic Acid Derivatives
| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |
|---|---|---|
| 2 | 12.91 ± 0.04 | 12.72 ± 0.12 |
| 4 | 12.17 ± 0.14 | 12.01 ± 0.09 |
| 5 | 13.57 ± 0.17 | 13.68 ± 0.36 |
| 6 | 13.01 ± 0.07 | 13.11 ± 0.15 |
| 7 | 12.91 ± 0.08 | 12.79 ± 0.17 |
| 8 | 13.04 ± 0.02 | 12.99 ± 0.09 |
| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |
Nicotinic acid is known to exert its primary pharmacological effects through the activation of a specific G-protein-coupled receptor, GPR109A (also known as HM74A). nih.gov This receptor is highly expressed in adipocytes and immune cells. The interaction of nicotinic acid with GPR109A in adipocytes leads to the inhibition of lipolysis, which is the basis for its use as a lipid-lowering agent. nih.gov The binding of nicotinic acid to GPR109A involves a key interaction between the carboxylate group of the ligand and an arginine residue in the third transmembrane domain of the receptor. nih.gov
While the interaction of nicotinic acid with GPR109A is well-established, the activity of 5-Cyano-6-methylnicotinic acid derivatives at this or other GPCRs is an area that requires further investigation. The structural modifications, including the presence of a cyano and a methyl group, could significantly alter the binding affinity and selectivity for GPR109A or confer activity at other GPCRs.
Insecticidal Activity
Nicotinic acid derivatives have been explored for their potential as insecticides. The pyridine nucleus, a core component of these molecules, is also found in neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors of insects. A study on the synthesis and insecticidal activity of various nicotinic acid derivatives demonstrated their promising effects against several insect pests.
The synthesized compounds were tested against the Green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the Maize weevil (Sitophilus zeamais). Many of the tested derivatives showed significant insecticidal activity against these pests. This suggests that the nicotinic acid scaffold can serve as a basis for the development of new insecticidal agents. The mechanism of action is presumed to be related to their interaction with the insect nicotinic acetylcholine receptors, leading to disruption of the nervous system.
Structure-Activity Relationship (SAR) Studies
The biological activities of this compound derivatives are closely linked to their chemical structure. Analysis of the available data allows for the deduction of several structure-activity relationships (SAR).
In the context of α-amylase and α-glucosidase inhibition by 5-amino-nicotinic acid derivatives, the nature and position of the substituent on the phenyl ring attached to the amino group play a crucial role. Halogen substituents (F, Cl, Br) at the para position of the phenyl ring were found to be ideal for potent α-amylase and α-glucosidase inhibition. nih.gov Furthermore, the presence of electron-withdrawing groups like trifluoromethyl and nitro, as well as an electron-donating methoxy group, also resulted in good inhibitory activity. nih.gov
Regarding the interaction with GPR109A , the carboxylic acid moiety is a critical pharmacophore for the binding of nicotinic acid. nih.gov Any modification to this group in this compound derivatives would likely have a profound impact on their activity at this receptor. The presence of the cyano and methyl groups would also influence the electronic and steric properties of the molecule, potentially altering its receptor binding profile.
Impact of Substituent Modifications on Biological Efficacy
The biological activity of a compound can be significantly altered by the addition or modification of chemical groups, known as substituents. In the realm of cyanopyridine derivatives, which share a core structure with this compound, research has demonstrated that even minor changes to the molecule can lead to substantial differences in pharmacological effects. These modifications can influence factors such as binding affinity to biological targets, solubility, and metabolic stability.
Studies on various cyanopyridine-based compounds have revealed key structure-activity relationships (SAR). For instance, in a series of novel cyanopyridine derivatives bearing a 1,3,4-oxadiazole ring, the nature and position of substituents on a phenyl ring attached to the oxadiazole moiety were found to be critical for their anticancer activity. The majority of these compounds exhibited moderate cytotoxic effects against the MCF-7 breast cancer cell line. However, the introduction of a nitro group (-NO2) at the meta position of the phenyl ring resulted in a compound with significantly higher potency. nih.gov
Conversely, when tested against CaCo-2 colon cancer cells, these same cyanopyridine derivatives showed a different activity profile. At lower concentrations, their cytotoxic effects were minimal, but a substantial decrease in cell viability was observed at higher concentrations. This suggests that the influence of substituents can also be cell-type specific. nih.gov
Further research into cyanopyridone and pyrido[2,3-d]pyrimidine derivatives as anticancer agents has also highlighted the importance of substituent choice. The introduction of a 2,4-dichloro substitution on a phenyl moiety attached to the cyanopyridone core led to the most potent anticancer activity against the MCF-7 cell line in that particular study. nih.gov This indicates that lipophilicity and electronic effects introduced by halogen substituents can play a crucial role in enhancing biological efficacy. Interestingly, other substitutions on the same phenyl ring, such as hydroxyl (-OH), nitro (-NO2), a single chloro group, or a trimethoxy substitution, did not lead to an improvement in activity against the tested cell lines, underscoring the specific nature of these structure-activity relationships. nih.gov
The following table summarizes the impact of different substituents on the anticancer activity of a series of cyanopyridine-based 1,3,4-oxadiazole derivatives against two cancer cell lines, as indicated by their IC₅₀ values (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ value indicates higher potency.
| Compound ID | Phenyl Ring Substituent | MCF-7 IC₅₀ (µM) | CaCo-2 IC₅₀ (µM) |
| 4a | 4-OCH₃ | > 10 | 2.612 |
| 4b | 4-Cl | > 10 | 4.807 |
| 4c | 4-F | > 10 | 8.94 |
| 4d | 2-NO₂ | > 10 | 11.23 |
| 4e | 3-NO₂ | 8.352 | 3.866 |
| 4f | 4-NO₂ | > 10 | 5.090 |
Data sourced from a study on cyanopyridine-based 1,3,4-oxadiazole derivatives. nih.gov
These findings collectively illustrate that the biological efficacy of compounds based on a cyanopyridine scaffold is intricately linked to the nature and positioning of their substituents. The electronic properties, size, and lipophilicity of these appended groups are all critical factors that medicinal chemists manipulate to optimize the therapeutic potential of new molecules.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can guide the design of new compounds with improved potency and selectivity, thereby saving time and resources in the drug discovery process.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties can be described by various molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
In the context of compounds related to this compound, 3D-QSAR studies have been performed on various heterocyclic structures to understand the structural requirements for their biological activities. For example, a 3D-QSAR study on a series of imidazopyrimidine derivatives, which are also nitrogen-containing heterocyclic compounds, was conducted to elucidate the key structural features for their activity. ccspublishing.org.cn This type of study typically involves two main methods:
Comparative Molecular Field Analysis (CoMFA): This method correlates the biological activity of a set of molecules with their steric and electrostatic fields. The output of a CoMFA study is often visualized as 3D contour maps, which indicate regions where changes in steric bulk or electrostatic charge are likely to increase or decrease biological activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the intermolecular interactions between the compound and its biological target.
A typical 3D-QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected.
Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold.
Calculation of Molecular Fields/Descriptors: CoMFA and/or CoMSIA fields are calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model correlating the molecular fields with the biological activities. The predictive power of the model is then rigorously validated.
For instance, in the study of imidazopyrimidine derivatives, the generated CoMFA and CoMSIA models showed good predictive ability, with cross-validated q² values of 0.665 and 0.632, respectively. ccspublishing.org.cn A q² value above 0.5 is generally considered indicative of a good predictive model. The non-cross-validated r² values, which represent the goodness of fit of the model, were 0.872 for CoMFA and 0.923 for CoMSIA. ccspublishing.org.cn
The following table provides an example of the statistical results from a 3D-QSAR study on imidazopyrimidine derivatives, illustrating the parameters used to assess the quality of the generated models.
| Model | q² (cross-validated) | r² (non-cross-validated) | Field Contributions |
| CoMFA | 0.665 | 0.872 | Steric: 0.563, Electrostatic: 0.396 |
| CoMSIA | 0.632 | 0.923 | Steric: 0.387, Hydrophobic: 0.613 |
Data represents a sample QSAR study on related heterocyclic compounds. ccspublishing.org.cn
The contour maps generated from such studies provide a visual guide for designing new molecules. For example, a map might show that a bulky, electron-donating group is favored in a particular region of the molecule, while a small, electron-withdrawing group is preferred in another. By using this information, medicinal chemists can rationally design new derivatives of a lead compound, such as this compound, with a higher probability of possessing the desired biological activity.
Computational and Theoretical Studies
Molecular Docking and Dynamic Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting the interaction between a ligand and its target protein. Molecular dynamics (MD) simulations further complement docking by providing insights into the dynamic behavior of the molecule and its complex over time, revealing information about conformational changes and the stability of interactions.
While specific molecular docking and dynamics simulation studies for 5-Cyano-6-methylnicotinic acid are not detailed in the available literature, research on related nicotinic acid derivatives highlights the utility of these methods. For instance, docking studies on other novel nicotinic acid derivatives have been used to predict target enzymes and evaluate possible interactions, which helps in suggesting the mechanism of their antimicrobial activity. mdpi.com Such studies typically involve docking the compound into the active site of a target enzyme, like tyrosyl-tRNA synthetase, to predict binding affinities and key interactions. mdpi.com For related compounds, docking has also been employed to predict the binding between the molecule and receptors for diseases like breast and prostate cancer. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry, electronic properties, and vibrational frequencies.
While specific DFT studies on this compound are not prominent, extensive research has been conducted on the closely related compound, 6-methylnicotinic acid. jocpr.comjocpr.com These studies, employing basis sets like 6-311+G(d,p), have determined its equilibrium geometry and harmonic frequencies. jocpr.comjocpr.comresearchgate.net The calculations revealed that the skeleton of the optimized 6-methylnicotinic acid molecule is non-planar. jocpr.comresearchgate.net
Key insights from these DFT studies include:
Molecular Geometry: Bond lengths and angles are calculated and compared with standard values. For example, in 6-methylnicotinic acid, the C=O and C-O bond lengths of the carboxylic group were found to be close to their standard values. jocpr.com
Vibrational Analysis: A complete vibrational analysis allows for the assignment of characteristic vibrational frequencies, which can be compared with experimental IR spectroscopic data. jocpr.com
Electronic Properties: The molecular electrostatic potential (MESP) surface is mapped to understand the reactive sites of the molecule. For 6-methylnicotinic acid, electron-rich regions were identified around the oxygen and nitrogen atoms. jocpr.com
Frontier Molecular Orbitals: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is calculated. This HOMO-LUMO gap is a crucial parameter for determining molecular reactivity, polarizability, and stability. jocpr.com The calculated frontier orbital energy gap for 6-methylnicotinic acid is 5.4352 eV. jocpr.com
| Property | Calculated Value |
|---|---|
| HOMO-LUMO Energy Gap | 5.4352 eV |
| Mean Polarizability (‹α›) | 95.953 a.u. |
| Optimized C=O Bond Length | 1.208 Å |
| Optimized C-O Bond Length | 1.359 Å |
Prediction of Physico-Chemical Properties
Various computational models are used to predict the physicochemical properties of chemical compounds, which are essential for assessing their behavior in different environments.
For this compound, some basic properties can be readily calculated or found in chemical databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H6N2O2 | labshake.com |
| Molecular Weight | 162.15 g/mol | cymitquimica.com |
XlogP , a measure of lipophilicity, is a critical parameter in pharmacology. While a specific predicted value for this compound is not available in the searched results, values for structurally similar compounds provide an indication of its likely properties. For example, the related compound 6-Methylnicotinic acid has a predicted LogP of 0.61 and an XLogP3-AA of 0.8. chemsrc.comnih.gov
Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase, determined by ion mobility spectrometry (IMS). nih.gov It is an increasingly important parameter for the confident identification of compounds in complex mixtures. nih.gov CCS prediction models, often based on machine learning or quantum mechanics, are being developed to aid in substance identification. nih.govnih.gov These computational workflows can predict CCS values for various molecular ions, which can then be compared with experimental data. nih.gov However, no predicted or experimental CCS value for this compound was found in the referenced literature.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. An energy landscape is a map of the potential energy of a molecule as a function of its geometric coordinates, which helps in identifying the most stable conformations (energy minima).
As indicated by DFT studies on the related molecule 6-methylnicotinic acid, the molecule is not perfectly flat, with its optimized skeleton being non-planar. jocpr.comjocpr.comresearchgate.net This suggests that this compound also likely adopts a non-planar conformation. A full conformational analysis would involve systematically rotating the single bonds—such as the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring—and calculating the energy at each step to identify the lowest-energy conformers. Such detailed analyses are crucial for understanding how the molecule might fit into a protein's binding site. Literature on conformationally restricted analogues of nicotine (B1678760) further underscores the importance of understanding molecular shape and flexibility for biological activity. mdpi.com However, a detailed conformational analysis and energy landscape for this compound has not been reported in the searched scientific literature.
Advanced Applications and Future Directions
Role as a Lead Compound in Drug Discovery
In the realm of medicinal chemistry, a "lead compound" is a chemical structure that has pharmacological or biological activity and serves as a starting point for modification to improve potency, selectivity, or pharmacokinetic parameters. The 5-Cyano-6-methylnicotinic acid scaffold is emerging as a significant lead structure in drug discovery due to its versatile chemical handles that allow for systematic structural modifications. The pyridine (B92270) core is a common motif in many established drugs, and the presence of the cyano, methyl, and carboxylic acid groups offers multiple points for derivatization to explore structure-activity relationships (SAR).
The cyanopyridine moiety, in particular, is of considerable interest in drug design. nih.gov Compounds featuring this ring system have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The strategic placement of the methyl group can also influence the compound's interaction with biological targets and its metabolic stability.
Furthermore, the development of derivatives from a core scaffold like this compound allows for the creation of compound libraries for high-throughput screening. For instance, a series of novel 5-cyano-6-phenylpyrimidin derivatives were synthesized and evaluated for their potential in overcoming multidrug resistance in cancer, highlighting the utility of the cyanopyrimidine scaffold, which shares features with cyanopyridine structures. researchgate.net This approach of using a central scaffold for generating diverse chemical entities is a cornerstone of modern drug discovery.
Development of Novel Therapeutic Agents for Specific Diseases
The structural features of this compound make it an attractive starting point for the design of therapeutic agents targeting a range of diseases.
Diabetes
Recent research has highlighted the potential of nicotinic acid derivatives in the management of type 2 diabetes. A library of novel nicotinic acid derivatives was synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. chempanda.comacs.org Several of these derivatives demonstrated significant inhibitory activity, with some surpassing the efficacy of the commercially available antidiabetic drug, acarbose. chempanda.com These promising results suggest that the nicotinic acid scaffold, and by extension, derivatives of this compound, could be effectively employed in the design of new hypoglycemic agents. acs.org The mechanism of action for some of these derivatives was found to be noncompetitive, which may offer advantages over existing competitive inhibitors. chempanda.com
| Compound Type | Target Enzyme | Notable Findings | Reference |
| Nicotinic acid derivatives | α-amylase, α-glucosidase | Micromolar inhibition, with some compounds showing higher enzyme inactivation than acarbose. | chempanda.com |
| Niacin ester of Oleanolic acid | Multiple diabetic targets (in silico), α-amylase (in vitro) | Better binding affinity to several targets compared to the parent compound and significant α-amylase inhibition. | nih.gov |
This table presents findings on nicotinic acid derivatives as potential antidiabetic agents.
Alzheimer's Disease
The cholinergic system, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), plays a crucial role in cognitive functions like memory and learning. researchgate.net A deficit in these receptors is a hallmark of Alzheimer's disease. researchgate.net Consequently, enhancing nicotinic neurotransmission is a key therapeutic strategy. While direct nicotinic agonists have been explored, they can lead to receptor desensitization. researchgate.net Allosteric modulators of nAChRs offer a novel approach to amplify the effects of the natural agonist, acetylcholine, without causing tolerance. researchgate.net The pyridine ring in this compound is a core component of nicotine (B1678760) and other nAChR ligands, making its derivatives potential candidates for the development of novel allosteric modulators or other agents targeting the cholinergic system for the treatment of Alzheimer's disease. Research into compounds featuring cyanopyridine rings has already indicated their potential in addressing Alzheimer's disease. nih.gov
Tuberculosis
The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of new and effective treatments. Isonicotinic acid derivatives have a long history in the treatment of tuberculosis. researchgate.net More recently, research into novel antitubercular agents has explored various heterocyclic scaffolds. Notably, 8-cyanobenzothiazinone analogs have shown potent activity against Mycobacterium tuberculosis. nih.gov The replacement of a nitro group with a nitrile (cyano) group in these compounds retained significant activity and improved pharmacokinetic properties. nih.gov This highlights the potential utility of the cyano group in antitubercular drug design and suggests that derivatives of this compound could be a fruitful area of investigation for new tuberculosis therapies.
| Compound Class | Target/Activity | Key Findings | Reference |
| 8-cyanobenzothiazinones | Antitubercular activity | Potent activity with an MIC of 130 nM and improved pharmacokinetic properties compared to the nitro analog. | nih.gov |
| Nicotinic and isoniazid (B1672263) derivatives | Antibacterial activity against M. tuberculosis | The presence and position of a nitro group on an aromatic ring influenced the minimum inhibitory concentration (MIC). | researchgate.net |
This table summarizes research on compounds with antitubercular potential that feature structural elements relevant to this compound.
Materials Science Applications
The applications of cyanopyridine derivatives extend beyond the biomedical field into materials science. These compounds are known to be used as functional materials. researchgate.net The presence of the nitrile group and the aromatic pyridine ring in this compound suggests its potential use in the development of novel materials with interesting optical and electronic properties. For instance, molecules containing a pyridine moiety have been investigated as non-linear optical materials and electrical materials. researchgate.net The ability of the pyridine nitrogen and the carboxylic acid group to coordinate with metal ions also opens up possibilities for its use as a chelating agent in metal-ligand chemistry. researchgate.net Further research into the polymerization and coordination chemistry of this compound and its derivatives could lead to the development of new polymers, metal-organic frameworks (MOFs), and other functional materials.
Innovations in Organic Synthesis Methodologies
The growing interest in nicotinic acid and its derivatives has spurred the development of innovative and more sustainable synthetic methods. Traditional chemical synthesis often requires harsh conditions and can generate significant waste. nih.gov
Modern approaches are increasingly focusing on "green chemistry" principles. For example, an eco-friendly, one-pot, multi-component reaction has been developed for the synthesis of substituted cyanopyridines using animal bone meal as a catalyst. researchgate.net This method offers high yields, short reaction times, and simple purification. researchgate.net
Furthermore, biocatalytic and enzymatic methods are gaining traction for the synthesis of nicotinic acid. nih.gov These processes, which utilize microorganisms or isolated enzymes, can operate under mild conditions with high selectivity, reducing the environmental impact. nih.gov For instance, nitrilase-catalyzed processes have been developed for the production of nicotinic acid from 3-cyanopyridine (B1664610) with high yields. nih.gov
Catalytic methods using transition metals are also being refined. A novel approach using a Cu/13X zeolite catalyst has been shown to be highly efficient for the selective oxidation of 3-methyl-pyridine to niacin (nicotinic acid) under mild conditions using hydrogen peroxide as an oxidant. researchgate.net Additionally, a metal-free synthesis of C-4 substituted pyridine derivatives has been developed using a pyridine-boryl radical generated from 4-cyanopyridine. acs.org These innovative synthetic routes are crucial for the efficient and environmentally friendly production of this compound and its derivatives, facilitating further research into their advanced applications.
| Synthesis Approach | Key Features | Reference |
| Multi-component reaction | Catalyzed by animal bone meal; high yields, short reaction times, eco-friendly. | researchgate.net |
| Biocatalytic/Enzymatic | Uses microorganisms or enzymes; mild conditions, high selectivity. | nih.gov |
| Zeolite Catalysis | Cu/13X zeolite catalyst for selective oxidation; mild conditions, green process. | researchgate.net |
| Metal-Free Radical Synthesis | Uses a pyridine-boryl radical for C-4 substitution of pyridines. | acs.org |
This table highlights some of the innovative methodologies for the synthesis of nicotinic acid and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Cyano-6-methylnicotinic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves cyanation and methylation of nicotinic acid derivatives. Key steps include controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purity optimization requires post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent gradient of ethyl acetate/hexane). Characterization by HPLC (≥95% purity threshold) and NMR (comparison to reference spectra) is critical .
Q. How should researchers validate the identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine multiple spectroscopic methods:
- FT-IR : Confirm nitrile (C≡N) stretch near 2200 cm⁻¹ and carboxylic acid (O-H) around 2500-3300 cm⁻¹.
- NMR : ¹H NMR should show methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~8-9 ppm). ¹³C NMR must include signals for cyano (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups.
- Mass Spectrometry : Molecular ion peak at m/z 162 (C₈H₆N₂O₂) with fragmentation patterns matching predicted structures. Cross-reference data with NIST Chemistry WebBook or peer-reviewed spectral libraries .
Q. What are the best practices for designing a stability study of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability testing:
- Variables : Temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure.
- Analysis : Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Quantify degradation products (e.g., hydrolysis of nitrile to amide). Statistical tools like ANOVA can identify significant degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from solvent effects or competing mechanisms (e.g., SN1 vs. SN2). Design controlled experiments:
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents.
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to assess transition states. Validate findings via peer-reviewed meta-analyses of existing data .
Q. What strategies are effective for systematic reviews of this compound’s pharmacological potential?
- Methodological Answer : Adapt the PICO(T) framework for preclinical research:
- Population : In vitro/in vivo models (e.g., enzyme inhibition assays, rodent studies).
- Intervention : Dose-response relationships of this compound.
- Comparison : Benchmarks against existing nicotinic acid derivatives.
- Outcome : Bioactivity metrics (e.g., IC₅₀, bioavailability).
- Time : Duration of exposure in chronic toxicity studies.
Use databases like PubMed, SciFinder, and Web of Science. Prioritize studies with robust statistical power and transparent methods .
Q. How should researchers design a multivariate experiment to optimize this compound’s yield and selectivity?
- Methodological Answer : Implement a Design of Experiments (DoE) approach:
- Factors : Catalyst loading, temperature, solvent ratio.
- Response Variables : Yield (gravimetric analysis), selectivity (HPLC area%).
- Statistical Analysis : Use response surface methodology (RSM) or Taguchi arrays. Software tools like Minitab or JMP can model interactions and identify optimal conditions. Replicate trials to assess reproducibility .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate LD₅₀/LC₅₀ values. Use tools like GraphPad Prism for curve fitting. Report confidence intervals and assess goodness-of-fit (R², residual plots). For censored data, employ Kaplan-Meier survival analysis .
Q. How can researchers address missing or inconsistent spectral data in published studies on this compound derivatives?
- Methodological Answer : Cross-validate using primary sources (e.g., NIST data ). If discrepancies persist, replicate experiments under standardized conditions. Publish corrigenda or letters to editors to flag inconsistencies. Use platforms like PubPeer for post-publication review .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
